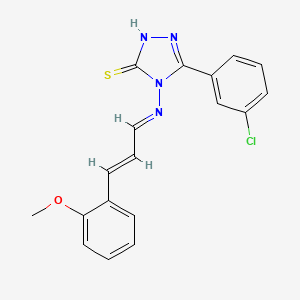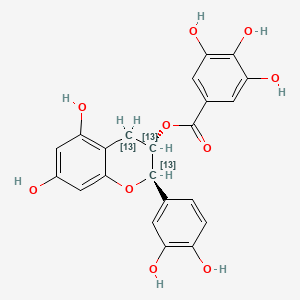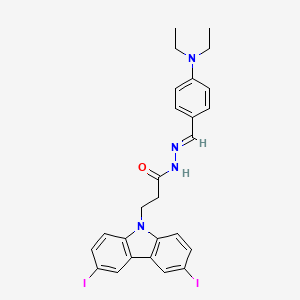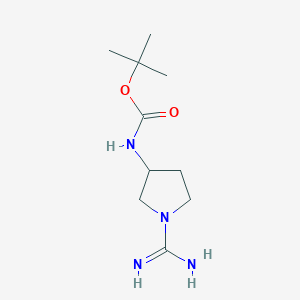
Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate is an organosulfur compound that features a bromophenyl group and two fluorine atoms attached to an ethanesulfinate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate typically involves the reaction of 3-bromophenyl derivatives with difluoroethanesulfinic acid under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes bromination of phenyl derivatives, followed by sulfonation and fluorination steps. The final product is purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form sulfinate esters or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with the presence of a base to facilitate the substitution.
Major Products:
Oxidation: Sulfonic acids and related derivatives.
Reduction: Sulfinate esters and other reduced sulfur compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of complex organosulfur compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new pharmaceuticals. It is investigated for its role in modulating enzyme activity and signaling pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the sulfinic acid moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects.
類似化合物との比較
- Sodium 2-(4-Bromophenyl)-1,1-difluoroethanesulfinate
- Sodium 2-(3-Chlorophenyl)-1,1-difluoroethanesulfinate
- Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfonate
Comparison: Sodium 2-(3-Bromophenyl)-1,1-difluoroethanesulfinate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to its chlorinated analog, the brominated compound exhibits higher reactivity in substitution reactions. The sulfinic acid derivative is more reactive than the sulfonate counterpart, making it suitable for different synthetic applications.
特性
分子式 |
C8H6BrF2NaO2S |
|---|---|
分子量 |
307.09 g/mol |
IUPAC名 |
sodium;2-(3-bromophenyl)-1,1-difluoroethanesulfinate |
InChI |
InChI=1S/C8H7BrF2O2S.Na/c9-7-3-1-2-6(4-7)5-8(10,11)14(12)13;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
InChIキー |
YFTINOJKNRSGLP-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=C1)Br)CC(F)(F)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate](/img/structure/B12054116.png)


![N-(4-Ethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12054127.png)

![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B12054140.png)




![2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12054180.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)

![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)
